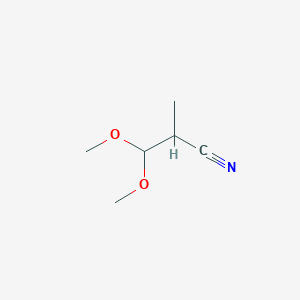

3,3-Dimethoxy-2-methylpropanenitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis method of 3,3-dimethoxypropionitrile involves using acrylonitrile and methyl nitrite as raw materials . The raw materials acrylonitrile is heated and introduced into the upper part of a gasification tower, circulating gas containing methyl nitrite is heated and introduced into the lower part of the gasification tower . The acrylonitrile and the methyl nitrite react under reaction conditions to generate 3,3-dimethoxypropionitrile .Molecular Structure Analysis

The molecular structure of 3,3-Dimethoxy-2-methylpropanenitrile is represented by the formula C7H13NO2. More detailed structural information may be available in a 2D Mol file or a computed 3D SD file .Aplicaciones Científicas De Investigación

Synthesis of Complex Organic Compounds

3,3-Dimethoxy-2-methylpropanenitrile is involved in the synthesis of complex organic compounds. For instance, its derivatives are used in the preparation of triradicals in organic chemistry, as demonstrated by Fujita et al. (1996) in the study of antiferromagnetic exchange interaction among spins in an isosceles triangular configuration in certain benzenetriyltris(N-tert-butyl nitroxides) (Fujita et al., 1996).

Catalytic Oxidation Processes

The compound is significant in catalytic oxidation processes. Tanaka et al. (2009) developed a selective synthesis method for 3,3-dimethoxy methyl propionate, a derivative of 3,3-Dimethoxy-2-methylpropanenitrile, using a green approach involving palladium-catalyzed oxidation. This process has applications in producing industrial fine chemicals for pharmaceuticals and functionalized polymers (Tanaka et al., 2009).

Environmental Impact Studies

In environmental science, derivatives of 3,3-Dimethoxy-2-methylpropanenitrile are identified in marine mammals, indicating bioaccumulation of persistent organic compounds. Marsh et al. (2005) identified and synthesized a novel compound, 2,2'-dimethoxy-3,3',5,5'-tetrabromobiphenyl, in various marine mammals, highlighting the environmental impact of such compounds (Marsh et al., 2005).

Chemical Analysis and Chromatography

The compound plays a role in chemical analysis and chromatography. McLellan and Thornalley (1992) described the synthesis and chromatography of derivatives like 1,2-diamino-4,5-dimethoxybenzene, which are used in assays of methylglyoxal in chemical and biological systems (McLellan & Thornalley, 1992).

Organic Chemistry Research

In organic chemistry research, the compound aids in studying various organic reactions. Kasturi et al. (1974) used a derivative in the Grignard reaction and subsequent steps to synthesize indanones, showcasing its role in advancing organic synthesis methodologies (Kasturi et al., 1974).

Safety and Hazards

Mecanismo De Acción

Target of Action

As a nitrile compound, it may interact with various enzymes and proteins within the body .

Mode of Action

Nitriles, in general, can undergo various reactions such as hydrolysis, reduction, and reaction with Grignard reagents . These reactions can lead to changes in the structure of the compound and its interaction with its targets.

Biochemical Pathways

Nitriles are known to participate in various chemical reactions, which can potentially affect multiple biochemical pathways .

Propiedades

IUPAC Name |

3,3-dimethoxy-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(4-7)6(8-2)9-3/h5-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARZOGJXMSZKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethoxy-2-methylpropanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)carbamate](/img/structure/B1396549.png)

![1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B1396558.png)